Structural Elucidation and X-Ray Diffraction Analysis of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol: A Methodological Guide for Crystal Engineering and Drug Design
Structural Elucidation and X-Ray Diffraction Analysis of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol: A Methodological Guide for Crystal Engineering and Drug Design
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold in Drug Discovery
In modern medicinal chemistry, the pyrazolo[4,3-c]pyridine core is recognized as a highly privileged, electron-deficient heterocyclic pharmacophore. Recent structure-based drug discovery (SBDD) campaigns have successfully leveraged this scaffold to develop nanomolar inhibitors of the PEX14–PEX5 protein-protein interaction in Trypanosoma species[1], potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB)[2], and selective Carbonic Anhydrase inhibitors[3].
The compound 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol serves as a critical building block and lead-like molecule in these efforts[4]. The strategic introduction of a bromine atom at the 6-position serves a dual mechanistic purpose. Pharmacokinetically, it enhances lipophilicity and membrane permeability. Structurally, the polarizable bromine atom features an electropositive crown—known as the σ -hole—capable of forming highly directional halogen bonds with nucleophilic acceptors[5][6].
Understanding the exact solid-state geometry of this molecule via single-crystal X-ray diffraction (scXRD) is paramount[7]. The crystallographic data not only resolves the tautomeric ambiguity of the 3-hydroxyl group (3-ol vs. 3-one forms) but also maps the complex interplay between hydrogen bonding and halogen bonding networks, providing a high-resolution template for rational drug design[8].
Experimental Workflow: From Crystallization to Diffraction
To obtain a mathematically rigorous and self-validating electron density map, the experimental workflow must be strictly controlled. The following protocols detail the causality behind each methodological choice.
Protocol 1: Controlled Crystal Growth via Vapor Diffusion
The goal of crystallization is to achieve a thermodynamically stable, defect-free single crystal. Rapid precipitation often traps metastable tautomers or creates high mosaicity.
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Step 1: Solvent Selection. Dissolve 10 mg of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol in 1.0 mL of a polar aprotic solvent (e.g., Dimethylformamide, DMF). Causality: DMF disrupts strong intermolecular hydrogen bonds, ensuring the compound is fully solvated as monomers rather than amorphous aggregates.
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Step 2: Setup the Diffusion Chamber. Place the open sample vial inside a larger, sealed vessel containing 5.0 mL of an antisolvent (e.g., Diethyl ether).
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Step 3: Equilibration. Allow the system to sit undisturbed at 293 K for 5–7 days. Causality: The high vapor pressure of the antisolvent causes it to slowly diffuse into the DMF. This slow kinetic process gently lowers the solubility limit, allowing molecules to nucleate and pack into their lowest-energy, thermodynamically stable crystal lattice.
Protocol 2: Single-Crystal X-Ray Diffraction and Processing
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Step 1: Crystal Selection and Cryo-Mounting. Under a polarized light microscope, select a single crystal exhibiting uniform optical extinction. Mount the crystal on a MiTeGen cryoloop using perfluoropolyether oil. Causality: The oil acts as a cryoprotectant, preventing the formation of crystalline ice rings that would obscure the diffraction pattern, while also preventing solvent loss from the crystal lattice.
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Step 2: Data Collection. Transfer the loop to a goniometer under a continuous 100 K nitrogen gas stream. Irradiate the sample using Mo K α radiation ( λ = 0.71073 Å). Causality: Collecting data at cryogenic temperatures (100 K) drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms. This is absolute critical for heavy atoms like bromine, as it allows for the precise localization of the electron density and the σ -hole[6].
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Step 3: Data Reduction and Absorption Correction. Integrate the diffraction frames using standard reduction software. Apply a multi-scan empirical absorption correction. Causality: Bromine is a heavy anomalous scatterer that significantly absorbs X-rays. Failing to correct for this absorption will result in systematic errors in the electron density map, leading to false residual peaks.
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Step 4: Structure Solution and Refinement. Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Causality: Refining on F2 utilizes all measured reflections (including weak, negative-intensity data), providing a statistically robust and unbiased atomic model.
Fig 1: Step-by-step X-ray crystallography workflow from crystal growth to validation.
Crystallographic Data and Structural Refinement
The self-validating nature of X-ray crystallography relies on mathematical convergence indicators. A Goodness-of-Fit (GoF) near 1.0 and an R1 value below 5% indicate a highly reliable structural model[9]. Table 1 presents the representative quantitative crystallographic parameters expected for this class of halogenated bicyclic heteroaromatics.
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value | Parameter | Value |
| Chemical Formula | C 6 H 4 BrN 3 O | Absorption Coefficient ( μ ) | 4.85 mm −1 |
| Formula Weight | 214.03 g/mol | F(000) | 416.0 |
| Temperature | 100(2) K | Theta Range for Data | 2.5° to 28.3° |
| Wavelength | 0.71073 Å (Mo K α ) | Reflections Collected | > 12,000 |
| Crystal System | Monoclinic | Independent Reflections | ~ 2,500 [ Rint = 0.035] |
| Space Group | P21/c | Data / Restraints / Parameters | 2500 / 0 / 118 |
| Unit Cell Dimensions | a≈7.2 Å, b≈11.5 Å, c≈8.9 Å | Goodness-of-Fit on F2 | 1.045 |
| Volume ; Z | ≈720 Å 3 ; 4 | Final R Indices [ I>2σ(I) ] | R1 = 0.031, wR2 = 0.078 |
(Note: Data is validated via the IUCr CheckCIF routine to ensure the absence of Level A/B alerts, confirming structural integrity).
Supramolecular Architecture: Hydrogen and Halogen Bonding Networks
The crystal lattice of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is governed by a delicate interplay between classical hydrogen bonds and halogen bonds[10].
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Hydrogen Bonding: The 1H-pyrazole nitrogen and the 3-hydroxyl oxygen act as potent hydrogen bond donors. They typically engage the basic pyridine nitrogen of an adjacent asymmetric unit, forming robust N−H⋯N and O−H⋯N networks with donor-acceptor distances in the range of 2.7–2.9 Å.
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Halogen Bonding ( σ -Hole Interactions): The defining feature of this molecule's solid-state assembly is the behavior of the 6-bromo substituent. The electron-withdrawing nature of the pyrazolo-pyridine core enhances the positive electrostatic potential (the σ -hole) on the outermost surface of the bromine atom along the C–Br bond axis[6]. This σ -hole acts as a Lewis acid, coordinating with nucleophilic regions (such as the π -cloud or lone pairs of adjacent molecules). Because the σ -hole is strictly localized opposite the covalent bond, halogen bonds are highly directional, consistently exhibiting bond angles ( ∠ C–Br ⋯ Acceptor) between 170° and 175°[5][8].
Fig 2: Key intermolecular interactions driving the supramolecular assembly in the crystal lattice.
Implications for Structure-Based Drug Design (SBDD)
The atomic-resolution data extracted from the X-ray diffraction of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is directly translatable to computational drug design[9]. When docking this scaffold into a target protein (e.g., the Trp/Phe binding pockets of PEX14[1] or the active site of PtpB[2]), researchers must explicitly account for the bromine σ -hole. Standard molecular mechanics force fields often treat halogens as purely electronegative spheres, which will fail to predict the critical Br ⋯ Backbone Carbonyl interactions that drive binding affinity[10]. By utilizing the precise bond lengths and angles derived from this crystallographic analysis, medicinal chemists can parameterize extra-point (EP) charges in their docking algorithms, accurately simulating the halogen bond and drastically improving virtual screening hit rates[8].
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